molecular formula C8H7NS B097154 Benzo[b]thiophen-4-amine CAS No. 17402-83-4

Benzo[b]thiophen-4-amine

Cat. No.: B097154
CAS No.: 17402-83-4
M. Wt: 149.21 g/mol
InChI Key: IRMXPESEXLQKHG-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring fused to a thiophene ring

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophen-4-amine derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . They have been tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some of the derivatives displayed high antibacterial activity against S. aureus .

Cellular Effects

Some of its derivatives have shown high antioxidant capacities .

Molecular Mechanism

It is known that its derivatives can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Another approach involves the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization .

Industrial Production Methods: Industrial production methods for benzo[b]thiophen-4-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal catalyzed reactions and other advanced techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an amine group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-benzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMXPESEXLQKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305395
Record name 4-Aminobenzo[b]thiophene
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URL https://comptox.epa.gov/dashboard/DTXSID50305395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17402-83-4
Record name Benzo[b]thiophen-4-amine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzo[b]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophen-4-ylamine
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Record name Benzo[b]thiophen-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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